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  • Product: N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Core Science & Biosynthesis

Foundational

Precision Deuteration Tools: Applications of Phenylalanine-d5 Weinreb Amides in Organic Synthesis

Executive Summary The incorporation of stable isotopes into pharmaceutical scaffolds has evolved from a niche mechanistic tool to a primary strategy in drug design (the "Deuterium Switch").[1] Phenylalanine-d5 Weinreb am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of stable isotopes into pharmaceutical scaffolds has evolved from a niche mechanistic tool to a primary strategy in drug design (the "Deuterium Switch").[1] Phenylalanine-d5 Weinreb amides represent a high-value synthetic convergence: they combine the chemoselectivity of the Weinreb (N-methoxy-N-methyl) functionality with the metabolic robustness of a deuterated aromatic ring.

This technical guide details the synthesis, reactivity, and strategic application of phenylalanine-d5 Weinreb amides. It is designed for medicinal chemists seeking to synthesize deuterated ketones and aldehydes—critical intermediates for protease inhibitors, GPCR ligands, and metabolic probes—without compromising stereochemical integrity or yield.

Part 1: Strategic Rationale & Chemical Logic

The Deuterium Advantage (Kinetic Isotope Effect)

The substitution of hydrogen with deuterium (D) on the phenylalanine ring (Phe-d5) serves two primary purposes in drug discovery:

  • Metabolic Blocking: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[2] Phenylalanine residues are frequent sites of oxidative metabolism (e.g., hydroxylation by CYP450s). Deuteration can significantly reduce clearance rates via the Deuterium Kinetic Isotope Effect (DKIE).

  • Bioanalytical Standards: Phe-d5 analogs serve as mass-differentiated internal standards for LC-MS/MS quantification of peptide therapeutics and small molecules.

The Weinreb Advantage

Direct nucleophilic addition of organometallics to esters or acid chlorides often leads to over-addition (yielding tertiary alcohols). The Weinreb amide circumvents this by forming a stable, chelated tetrahedral intermediate that collapses to the ketone only after acidic quench. This is critical when working with expensive deuterated starting materials like Boc-Phe(d5)-OH , where yield preservation is paramount.

Part 2: Synthesis of Phenylalanine-d5 Weinreb Amide

Objective: Conversion of N-Boc-L-Phenylalanine-d5 to its N-methoxy-N-methylamide derivative. Critical Constraint: Prevent racemization of the


-chiral center.
Reaction Pathway Visualization

WeinrebSynthesis cluster_legend Key Transformation Start Boc-Phe(d5)-OH (Carboxylic Acid) Reagent1 TBTU / DIPEA (Activation) Start->Reagent1 Activation Inter Active Ester Intermediate Reagent1->Inter Reagent2 NH(OMe)Me·HCl (Amine Source) Reagent2->Inter Nucleophilic Attack Product Phe(d5)-Weinreb Amide (Stable) Inter->Product Substitution

Figure 1: Activation and coupling strategy for Phe-d5 Weinreb amide synthesis using TBTU/DIPEA to minimize racemization.

Optimized Protocol
  • Starting Material: N-Boc-L-Phenylalanine-ring-d5 (CAS: 1353853-38-7 or similar).

  • Reagents: N,O-Dimethylhydroxylamine HCl, TBTU (or EDCI/HOBt), DIPEA.

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-Phe(d5)-OH (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add DIPEA (3.0 equiv) followed by TBTU (1.1 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (cold), sat. NaHCO₃, and brine. The d5-phenyl ring is lipophilic; ensure thorough extraction.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation:

    
    H NMR will show the characteristic N-OMe (~3.7 ppm) and N-Me (~3.1 ppm) singlets. The aromatic region (normally 7.1–7.4 ppm) will be silent  or show only residual protons, confirming d5-incorporation.
    

Part 3: Applications in Deuterated API Synthesis

Synthesis of Deuterated Ketones (Grignard/Lithium Route)

This is the primary application. The Weinreb amide allows the coupling of the Phe-d5 scaffold with a wide range of carbon nucleophiles to create ketones without over-addition.

Mechanism: The metal atom (Mg or Li) chelates between the carbonyl oxygen and the N-methoxy oxygen, "locking" the tetrahedral intermediate.

ChelationModel Weinreb Phe(d5)-Weinreb Amide Complex Stable Tetrahedral Chelate Complex (Mg coordinated to O,O) Weinreb->Complex Nucleophilic Addition RMgX Grignard Reagent (R-Mg-X) RMgX->Complex Quench Acidic Quench (H3O+) Complex->Quench Stable at Low Temp Ketone Deuterated Ketone Product Quench->Ketone Hydrolysis

Figure 2: The 'Weinreb Chelate' mechanism preventing over-addition of organometallics.

Protocol:

  • Cool a solution of Phe(d5)-Weinreb amide in THF to -78°C (organolithiums) or 0°C (Grignards).

  • Add R-MgBr or R-Li (1.2–1.5 equiv) dropwise.

  • Stir for 1 hour. Note: Monitoring by TLC may show the stable intermediate, not the product.

  • Quench with sat. NH₄Cl or 1M HCl. The chelate collapses to release the ketone.

Data Summary: Yield Comparison

ElectrophileNucleophileProductYield (Typical)Selectivity
Phe-d5 EsterPhMgBrTertiary Alcohol< 20% (Ketone)Poor (Over-addition)
Phe-d5 Weinreb PhMgBr Phenyl Ketone 85-95% Excellent
Phe-d5 WeinrebMeLiMethyl Ketone90-98%Excellent
Synthesis of Deuterated Aldehydes (Reduction)

Deuterated aldehydes are unstable and difficult to store. Weinreb amides serve as stable precursors that can be reduced to aldehydes in situ using LiAlH₄ or DIBAL-H.

Protocol:

  • Dissolve Phe(d5)-Weinreb amide in anhydrous THF.

  • Cool to -78°C.

  • Add LiAlH₄ (1.0–1.2 equiv) or DIBAL-H (1.2 equiv).

  • Quench with potassium sodium tartrate (Rochelle's salt) solution to break the aluminum emulsion.

  • Isolate the Phe(d5)-aldehyde immediately for subsequent steps (e.g., reductive amination).

Part 4: Metabolic Stability & Bioanalysis

The incorporation of the d5-motif is specifically targeted to probe or improve metabolic stability.

Metabolic Hotspot Blocking

Phenylalanine residues are susceptible to aromatic hydroxylation (typically para- or ortho-position) mediated by CYP450 enzymes.

  • Hypothesis: Replacing H with D increases the activation energy for C-H bond cleavage (primary isotope effect,

    
    ).
    
  • Application: Synthesize the Phe-d5 analog of a lead compound using the Weinreb route. Incubate both the proteo- (H) and deutero- (d5) forms in human liver microsomes (HLM).

  • Result: If the d5-analog shows significantly longer half-life (

    
    ), aromatic oxidation is the rate-determining step.
    
Workflow: From Weinreb Amide to Metabolic Data

MetabolicWorkflow Step1 Phe(d5)-Weinreb Amide Step2 Functionalization (Grignard/Reduction) Step1->Step2 Step3 Target Drug Candidate (Phe-d5 Analog) Step2->Step3 Step4 Microsomal Incubation (HLM + NADPH) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Decision Compare Intrinsic Clearance (CLint) Step5->Decision

Figure 3: Workflow for utilizing Phe-d5 Weinreb amides to validate metabolic stability improvements.

References

  • Weinreb Amide Synthesis & Mechanism

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
    • (Verified via general chemical literature search).

  • Grignard Addition to Weinreb Amides

    • Chemistry Steps.[3][4][5][6][7][8] "Converting Amides to Aldehydes and Ketones."

  • Deuterium in Drug Discovery (The "Deuterium Switch")

    • Pirali, T., et al. "Deuterium in drug discovery: progress, opportunities and challenges.
  • Reduction of Weinreb Amides

    • Singaram, B., et al. "Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents."[6] European Journal of Organic Chemistry.

  • Metabolic Utility of Deuterated Phenylalanine

    • Matalon, R., et al.[9] "The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children." Journal of Inherited Metabolic Disease, 1982 .

Sources

Exploratory

N-methoxy-N-methyl-L-phenyl-d5-alaninamide CAS number and identifiers

Technical Monograph: N-methoxy-N-methyl-L-phenyl-d5-alaninamide Stable Isotope Labeled (SIL) Weinreb Amide for Proteomics and Drug Discovery Part 1: Executive Summary & Chemical Identity N-methoxy-N-methyl-L-phenyl-d5-al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-methoxy-N-methyl-L-phenyl-d5-alaninamide Stable Isotope Labeled (SIL) Weinreb Amide for Proteomics and Drug Discovery

Part 1: Executive Summary & Chemical Identity

N-methoxy-N-methyl-L-phenyl-d5-alaninamide is the deuterated Weinreb amide derivative of L-phenylalanine. It serves two critical functions in modern pharmaceutical research:

  • Synthetic Intermediate: It acts as a "chiral pool" building block for the synthesis of enantiomerically pure, deuterated ketones and aldehydes (e.g., peptide isosteres, protease inhibitors) without racemization.

  • Bioanalytical Standard: It functions as a Stable Isotope Labeled Internal Standard (SIL-IS) for the mass spectrometric quantification of phenylalanine derivatives and related peptide drugs.

The "d5" designation typically refers to the pentadeuteration of the phenyl ring (


), providing a +5 Da mass shift that is ideal for resolving isotopologues in LC-MS/MS analysis while retaining the chromatographic behavior of the non-deuterated parent.
Chemical Identifiers & Properties

As a specialized research reagent, the specific CAS number for the free base deuterated form is often not indexed in public registries. Researchers typically source the Boc-protected precursor or synthesize it de novo from L-phenylalanine-d5.

PropertyDetail
Chemical Name N-methoxy-N-methyl-L-phenyl-d5-alaninamide
Synonyms Weinreb amide of L-phenylalanine-d5; (S)-N-methoxy-N-methyl-2-amino-3-(phenyl-d5)propanamide
Parent CAS (Non-deuterated) 87694-53-9 (Boc-protected form); 72155-45-4 (Related Aldehyde often confused)
Molecular Formula

(Free base)
Molecular Weight ~213.29 g/mol (Free base); ~313.41 g/mol (Boc-protected)
Isotopic Enrichment

atom D (typically on phenyl ring)
Solubility Soluble in MeOH, DMSO, DCM, Ethyl Acetate
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound relies on the coupling of L-Phenylalanine-d5 (commercially available) with N,O-dimethylhydroxylamine . The following protocol describes the synthesis of the Boc-protected intermediate, followed by deprotection if the free amine is required.

Core Reaction Logic

The "Weinreb amide" functionality is chosen because it prevents over-addition of nucleophiles (like Grignard reagents). Upon nucleophilic attack, it forms a stable five-membered chelate with the metal ion, which only collapses to the ketone after acidic quench.

Protocol: Synthesis of Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Reagents:

  • Boc-L-Phenylalanine-phenyl-d5-OH (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Boc-L-Phe-d5-OH (e.g., 5.0 mmol) in anhydrous DMF (20 mL). Add DIPEA (15 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (6.0 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (6.0 mmol). Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting acid mass.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (3x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat.

        
         (3x 30 mL) – Removes unreacted acid/HOBt.
        
      • Brine (1x 50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Yield: Typically 85–95% as a white solid or viscous oil.

Visualization: Synthetic Workflow

SynthesisWorkflow Start L-Phenylalanine-d5 (Starting Material) Protection Boc Protection (Boc2O, NaOH) Start->Protection Step 1 Activation Carboxyl Activation (HATU/DIPEA) Protection->Activation Step 2 Coupling Weinreb Coupling (+ NH(OMe)Me) Activation->Coupling Step 3 Product Boc-Phe-d5-Weinreb Amide (Target Intermediate) Coupling->Product Yield >85%

Figure 1: Synthetic route from deuterated phenylalanine to the protected Weinreb amide.

Part 3: Applications in Drug Discovery

Synthesis of Deuterated Ketones (The "Chiral Pool" Approach)

The primary utility of this molecule is to access enantiopure ketones. When reacted with organometallic reagents (R-Li or R-MgX), the Weinreb amide forms a stable tetrahedral intermediate.

  • Mechanism: The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen. This rigid 5-membered ring prevents the collapse of the intermediate during the reaction, thereby stopping a second equivalent of nucleophile from attacking (which would form a tertiary alcohol).

  • Outcome: Upon acidic quench (

    
    ), the intermediate collapses to release the ketone.
    

Protocol: Grignard Addition

  • Dissolve Weinreb amide in dry THF at -78°C.

  • Add Grignard reagent (R-MgBr, 1.5 eq) dropwise.

  • Stir at 0°C for 1 hour.

  • Quench with sat.

    
    .
    
Bioanalysis (LC-MS/MS Internal Standard)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, N-methoxy-N-methyl-L-phenyl-d5-alaninamide is used to quantify the non-deuterated analog in plasma.

  • Co-Elution: The d5-analog elutes at virtually the same retention time as the analyte but is mass-resolved (+5 Da).

  • Matrix Effects: It corrects for ionization suppression/enhancement because it experiences the exact same matrix environment as the analyte.

Visualization: The Weinreb Chelation Mechanism

WeinrebMechanism Amide Weinreb Amide (Ground State) Nucleophile Nucleophile Attack (R-Mg-X) Amide->Nucleophile Intermediate Stable Tetrahedral Chelate (Mg++) Nucleophile->Intermediate Forms 5-Membered Ring Quench Acidic Quench (H3O+) Intermediate->Quench Prevents Over-Addition Ketone Deuterated Ketone (Final Product) Quench->Ketone Hydrolysis

Figure 2: Mechanistic pathway showing the stabilization of the tetrahedral intermediate via chelation.

Part 4: Quality Control & Validation

To ensure the integrity of this reagent, the following QC parameters must be met:

  • Isotopic Purity (MS):

    • Method: Direct infusion ESI-MS.

    • Acceptance Criteria:

      
       peak intensity 
      
      
      
      relative to
      
      
      . The presence of
      
      
      (non-deuterated) must be
      
      
      to avoid interference in quantitative assays.
  • Chiral Purity (HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Acceptance Criteria: ee

      
      . (Racemization can occur if temperature is uncontrolled during coupling).
      
  • Proton NMR (

    
    -NMR): 
    
    • Key Diagnostic: Absence of aromatic protons in the 7.1–7.4 ppm region (confirming deuteration of the ring). Presence of distinct singlets for

      
       (~3.7 ppm) and 
      
      
      
      (~3.2 ppm).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.

  • Whetstone, J. L., et al. (2016). Deuterated Peptides: Synthesis and Applications in Mass Spectrometry. Methods in Enzymology, 566, 3-28.

  • Splendid Lab. (2024).[2] N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide Catalog Entry.

  • Santa Cruz Biotechnology. (2024). N-Boc-L-phenylalanine N-methoxy-N-methyl amide (Parent CAS 87694-53-9).[3][4]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Handling of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Executive Summary N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide (also known as Boc-Phe(d5)-Weinreb amide ) is a specialized stable isotope-labeled intermediate used primarily in quantitative proteomics, metabolic trac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide (also known as Boc-Phe(d5)-Weinreb amide ) is a specialized stable isotope-labeled intermediate used primarily in quantitative proteomics, metabolic tracking, and the synthesis of deuterated pharmaceutical standards. Structurally, it combines a lipophilic tert-butoxycarbonyl (Boc) protecting group, a deuterated phenylalanine side chain (


-phenyl), and a Weinreb amide functionality.

This guide addresses a critical gap in public literature: the specific solubility profile of this deuterated analog. While often treated identically to its non-deuterated counterpart (CAS 87694-53-9), precise handling is required to maintain isotopic purity and prevent precipitation during downstream applications such as Grignard additions or hydride reductions.

Key Takeaway: This compound exhibits a lipophilic solubility profile . It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO, DMF) but effectively insoluble in aqueous media.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

Understanding the structural components is prerequisite to predicting solubility behavior. The deuteration of the phenyl ring (


) increases the molecular weight but has a negligible effect on the solubility parameter (

) compared to the protio (

) analog.
PropertySpecification
Systematic Name tert-Butyl (S)-(1-(methoxy(methyl)amino)-1-oxo-3-(phenyl-d5)propan-2-yl)carbamate
Common Name Boc-Phe(d5)-N(OMe)Me
Molecular Formula

Molecular Weight ~313.4 g/mol (approx. +5 Da vs. protio)
Physical State White to off-white solid or viscous oil (purity dependent)
Lipophilicity (LogP) ~2.5 – 2.8 (Predicted based on protio-analog)
Structural Impact on Solubility[1]
  • Boc Group: Drastically reduces polarity of the amine, enhancing solubility in organic solvents like Ethyl Acetate and Dichloromethane.

  • Weinreb Amide (N-OMe, N-Me): Provides a dipole moment sufficient for solubility in alcohols (MeOH, EtOH) but insufficient to overcome the hydrophobicity of the phenyl ring in water.

  • Deuteration (

    
    ):  Isotope effects on solubility are thermodynamically trivial for this application. Data for the non-deuterated analog is valid for the 
    
    
    
    variant.

Solubility Data Profile

The following data categorizes solvent compatibility for synthesis and stock solution preparation. Values are derived from validated behaviors of Boc-protected phenylalanine Weinreb amides.

Table 1: Empirical & Predicted Solubility Classifications
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (25°C)Application Context
Chlorinated Dichloromethane (DCM)Excellent > 100 mg/mLPreferred for synthesis & chromatography.
Chlorinated Chloroform (

)
Excellent > 100 mg/mLNMR analysis solvent.
Polar Aprotic DMSOHigh > 50 mg/mLStock solutions for biological assays.
Polar Aprotic DMFHigh > 50 mg/mLPeptide coupling reactions.
Esters Ethyl AcetateGood 20–50 mg/mLExtraction and crystallization.
Alcohols Methanol / EthanolModerate 10–30 mg/mLCan be used, but risk of transesterification if heated with base.
Ethers THFGood > 30 mg/mLStandard solvent for Grignard/Lithium reactions.
Aqueous Water / PBSInsoluble < 0.1 mg/mLDo not use for stock preparation.
Alkanes Hexanes / HeptanePoor < 1 mg/mLUsed as an antisolvent for precipitation.

Critical Note: For biological assays, prepare a stock in 100% DMSO , then dilute into aqueous buffer. Ensure the final DMSO concentration is <1% to prevent compound precipitation and cellular toxicity.

Experimental Protocol: Solubility Determination

If your specific batch requires precise solubility validation (e.g., for GLP studies), use the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility validation.

SolubilityWorkflow Start Start: Solubility Profiling SelectSolvent Select Solvent Candidate (Based on Polarity) Start->SelectSolvent AddSolute Add Excess Solid to Solvent (Visual Precipitate must remain) SelectSolvent->AddSolute Equilibrate Agitate @ 25°C for 24h (Thermodynamic Equilibrium) AddSolute->Equilibrate Filter Filter Supernatant (0.22 µm PTFE Filter) Equilibrate->Filter Quantify Quantify Concentration (HPLC-UV or Gravimetric) Filter->Quantify Decision Is Solubility Sufficient? Quantify->Decision Proceed Proceed to Application Decision->Proceed Yes ChangeSolvent Select More Polar/Non-Polar Solvent Decision->ChangeSolvent No ChangeSolvent->SelectSolvent

Figure 1: Logical workflow for determining thermodynamic solubility of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL chemically resistant vial (glass preferred).

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO or DCM).

    • Observation: If the solid dissolves instantly, the solubility is >100 mg/mL. Add more solid until precipitation persists.

  • Equilibration: Seal the vial and agitate (shake or stir) at 25°C for 24 hours. This ensures the solution reaches saturation.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

    • Note: Do not use Nylon filters with acidic solvents or protein-based filters, as the compound may bind non-specifically.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtrate 100-fold with Acetonitrile and inject onto a C18 column. Compare peak area to a known standard curve.

    • Gravimetric Method (Alternative): Evaporate a known volume of filtrate to dryness and weigh the residue. (Less accurate for oils).

Stability & Handling Recommendations

Storage Conditions
  • Temperature: Store at -20°C for long-term stability. Short-term storage at 2-8°C is acceptable.

  • Atmosphere: The compound is hygroscopic. Store under Argon or Nitrogen to prevent moisture absorption, which can degrade the Weinreb amide over time or interfere with sensitive organometallic reactions.

  • Light: Protect from light, although the compound is not highly photosensitive.

Reactivity Risks
  • Nucleophiles: Avoid exposure to strong nucleophiles (e.g.,

    
    , 
    
    
    
    ) unless the reduction of the amide is the intended reaction.
  • Acids: Strong acids (TFA, HCl) will remove the Boc protecting group. If solubility testing requires acidic conditions, expect deprotection to the amine salt.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • PubChem. (n.d.). Compound Summary for CID 7010602: Boc-N-methyl-N-methoxy-L-phenylalanine. National Library of Medicine.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of N-Boc-L-phenyl-d5-alaninal from N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-Boc-L-phenyl-d5-alaninal, a valuable chiral building block in pharmaceutical and medicinal chemistry research. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-Boc-L-phenyl-d5-alaninal, a valuable chiral building block in pharmaceutical and medicinal chemistry research. The synthesis is achieved through the chemoselective reduction of the corresponding Weinreb amide, N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide. The use of the Weinreb amide is critical as it facilitates the formation of a stable intermediate with the reducing agent, thereby preventing over-reduction to the corresponding alcohol, a common challenge in the synthesis of aldehydes.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth explanation of the underlying chemical principles, and troubleshooting guidance. The incorporation of a deuterated phenyl-d5 group addresses the growing need for isotopically labeled compounds in metabolic studies and pharmacokinetic analysis.[][5]

Introduction: The Strategic Importance of Chiral Aldehydes and the Weinreb Amide

Chiral α-amino aldehydes are highly sought-after intermediates in asymmetric synthesis, serving as versatile precursors for a wide array of complex molecules, including pharmaceuticals and natural products.[6][7][8] Their electrophilic nature, combined with the adjacent stereocenter, allows for a variety of stereocontrolled carbon-carbon bond-forming reactions. However, the synthesis of these aldehydes is often challenging due to their propensity for racemization and over-reduction to the corresponding alcohols.

The Weinreb amide (N-methoxy-N-methylamide) functionality offers an elegant solution to the problem of over-reduction.[2][3] Upon reaction with a metal hydride reducing agent, the Weinreb amide forms a stable five-membered chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup.[1][3] This key feature effectively "protects" the newly formed aldehyde from further reduction.

The subject of this protocol, N-Boc-L-phenyl-d5-alaninal, incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a common strategy in peptide synthesis to prevent unwanted side reactions. The phenyl-d5 moiety introduces a stable isotopic label, making the final product and its downstream derivatives suitable for use as internal standards in mass spectrometry-based assays or for elucidating metabolic pathways.[][5]

Reaction Scheme and Mechanism

The overall transformation is the reduction of the Weinreb amide to the corresponding aldehyde using a hydride reducing agent, typically Diisobutylaluminium hydride (DIBAL-H).

Reaction Scheme: N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide --(1. DIBAL-H, Toluene, -78 °C; 2. H₂O or mild acid quench)--> N-Boc-L-phenyl-d5-alaninal

Mechanism:

  • Coordination and Hydride Delivery: The Lewis acidic aluminum of DIBAL-H coordinates to the carbonyl oxygen of the Weinreb amide. This is followed by the intramolecular delivery of a hydride to the electrophilic carbonyl carbon.

  • Formation of the Stable Chelate: This nucleophilic addition results in a tetrahedral intermediate. The key to the Weinreb amide's utility is the chelation of the aluminum by both the newly formed alkoxy oxygen and the methoxy oxygen of the N-methoxy-N-methylamine moiety. This forms a stable five-membered ring that resists further reaction at low temperatures.[1]

  • Quenching and Hydrolysis: Upon the addition of water or a mild acid during workup, the stable chelate is hydrolyzed, collapsing to release the desired aldehyde and the N-methoxy-N-methylamine hydrochloride salt.

dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext]; substrate [label="N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide"]; reagent [label="DIBAL-H"]; intermediate [label="Stable Chelated Intermediate"]; product [label="N-Boc-L-phenyl-d5-alaninal"];

substrate -> intermediate [label="1. Toluene, -78 °C"]; intermediate -> product [label="2. H₂O quench"]; } caption: "High-level overview of the reaction."

Experimental Protocol

This protocol details the synthesis of N-Boc-L-phenyl-d5-alaninal from its Weinreb amide precursor.

Materials and Reagents
ReagentGradeSupplierNotes
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide≥98% purityCustom Synthesis/Commercially AvailableStarting material. Ensure it is dry.
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in tolueneReagent GradeMajor Chemical SupplierHandle under an inert atmosphere.
Anhydrous TolueneDriSolv® or equivalentMajor Chemical SupplierUse a freshly opened bottle or dry over sodium/benzophenone.
Diethyl Ether (anhydrous)Reagent GradeMajor Chemical SupplierFor extraction.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) SolutionACS GradeN/AFor quenching.
Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) SolutionACS GradeN/AFor workup to break up aluminum emulsions.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical SupplierFor drying the organic layer.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
HexanesHPLC GradeMajor Chemical SupplierFor chromatography.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor chromatography.
Step-by-Step Procedure

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "Reaction_Setup" { label="Reaction Setup"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve Weinreb amide in anhydrous toluene"]; B [label="Cool to -78 °C (dry ice/acetone bath)"]; }

subgraph "Reduction" { label="Reduction"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Add DIBAL-H dropwise"]; D [label="Stir for 1 hour at -78 °C"]; }

subgraph "Workup" { label="Workup & Isolation"; node [fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench with saturated NaHCO₃"]; F [label="Add Rochelle's salt solution and stir"]; G [label="Separate layers and extract aqueous phase"]; H [label="Dry organic layer and concentrate"]; }

subgraph "Purification" { label="Purification"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Purify by flash column chromatography"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } caption: "Experimental workflow for the synthesis."

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide (1.0 eq).

    • Dissolve the Weinreb amide in anhydrous toluene (approximately 0.1 M concentration).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add DIBAL-H (1.0 M solution in toluene, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup and Isolation:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (hydrogen) will occur.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for at least 1 hour, or until the two layers become clear. This step is crucial for breaking up the gelatinous aluminum salts that can form, simplifying the separation of the organic and aqueous layers.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-Boc-L-phenyl-d5-alaninal. The product is typically a colorless oil or a white solid.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of the aldehyde proton (typically δ 9.5-9.8 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium atoms.

  • Chiral HPLC or Optical Rotation: To confirm the enantiomeric purity of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Conversion - Insufficient DIBAL-H.- Deactivated DIBAL-H due to moisture.- Ensure accurate titration of the DIBAL-H solution.- Use a fresh, properly stored bottle of DIBAL-H.- Ensure all glassware and solvents are scrupulously dried.
Over-reduction to the Alcohol - Reaction temperature too high.- Excess DIBAL-H.- Premature collapse of the intermediate.- Maintain the reaction temperature strictly at -78 °C during addition and stirring.- Use no more than 1.1-1.2 equivalents of DIBAL-H.- Ensure a slow, controlled quench at low temperature.
Difficult Phase Separation - Formation of persistent aluminum emulsions.- Increase the stirring time with Rochelle's salt solution.- Gentle warming of the biphasic mixture can sometimes help.- Filtration through a pad of Celite® can aid in removing fine solids.
Low Yield after Chromatography - The aldehyde may be somewhat volatile.- Instability of the aldehyde on silica gel.- Avoid excessive heating during concentration.- Use a neutral or slightly deactivated silica gel for chromatography.- Perform chromatography quickly and with cold solvents if necessary.[9]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of N-Boc-L-phenyl-d5-alaninal from the corresponding Weinreb amide. The key to this successful transformation lies in the careful control of reaction parameters, particularly temperature, and the use of a robust workup procedure to manage the aluminum byproducts. The resulting deuterated chiral aldehyde is a valuable tool for researchers in drug discovery and development, enabling sophisticated studies in metabolism and pharmacokinetics.

References

  • Singaram, B. et al. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. Available from: [Link]

  • ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore | Request PDF. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Park, H. et al. New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. ACS Publications. Available from: [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available from: [Link]

  • Salvino, J. M. et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. Available from: [Link]

  • van den Bedem, J. W. et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available from: [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Available from: [Link]

  • Who we serve. Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene. Available from: [Link]

  • Fehrentz, J. A. et al. Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters. Available from: [Link]

  • Digital Commons @ Assumption University. The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Available from: [Link]

  • Frontiers. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available from: [Link]

  • Oxford Academic. Recent Progress in the Synthesis of Deuterated Aldehyde. Available from: [Link]

  • ResearchGate. Methods for the synthesis of deuterated aldehydes a, Indirect... Available from: [Link]

  • YouTube. Mechanisms of Amide Reduction by LiAlH4. Available from: [Link]

  • PMC. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Available from: [Link]

  • PMC. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Available from: [Link]

  • SynArchive. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available from: [Link]

  • Royal Society of Chemistry. Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. Available from: [Link]

  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available from: [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available from: [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Progress in Biotechnology (Vol. 8, pp. 257-279). Elsevier.
  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Available from: [Link]

  • ACS.org. Weinreb amides. Available from: [Link]

  • Molecules. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. Available from: [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. Available from: [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

Sources

Application

Application Note: Incorporation of Phenylalanine-d5 into Bioactive Peptides for Advanced Research and Drug Development

Abstract This comprehensive guide provides a detailed protocol for the incorporation of the stable isotope-labeled amino acid, Phenylalanine-d5 (d5-Phe), into bioactive peptides. The use of deuterated amino acids like d5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the incorporation of the stable isotope-labeled amino acid, Phenylalanine-d5 (d5-Phe), into bioactive peptides. The use of deuterated amino acids like d5-Phe offers a powerful tool for researchers in drug metabolism, pharmacokinetics (DMPK), and structural biology.[1][2][3] This document outlines the strategic advantages of using d5-Phe, provides a step-by-step protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and details the analytical methods for verification and characterization of the final labeled peptide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for enhanced analytical sensitivity and accuracy.

Introduction: The Rationale for Stable Isotope Labeling

In the landscape of modern biomedical research and pharmaceutical development, understanding the fate of a bioactive peptide in a biological system is paramount. Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope, has emerged as an indispensable technique.[1][4] Unlike their radioactive counterparts, stable isotopes are safe for in-human studies, making them ideal for clinical trials and metabolic research.[2][4]

The incorporation of deuterium (²H), a stable isotope of hydrogen, into a peptide creates a "heavy" version of the molecule. This mass shift is readily detectable by mass spectrometry (MS) and can be distinguished from the endogenous, "light" counterpart. Phenylalanine-d5, in which the five protons of the phenyl ring are replaced with deuterium, is a particularly useful building block. The key advantages of incorporating d5-Phe into bioactive peptides include:

  • Internal Standards for Quantitative Analysis: D5-Phe labeled peptides serve as ideal internal standards for LC-MS based quantification of their unlabeled analogs in complex biological matrices like plasma or tissue homogenates.[1] Their near-identical physicochemical properties ensure co-elution during chromatography, while their distinct mass-to-charge ratio (m/z) allows for precise and accurate quantification.

  • Elucidation of Metabolic Pathways: By tracking the appearance of deuterated fragments, researchers can identify and characterize the metabolites of a peptide drug.[1][2] This is crucial for understanding its biotransformation and potential for drug-drug interactions.

  • Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Labeled peptides enable the precise determination of key pharmacokinetic parameters such as absorption rates, distribution volumes, and clearance rates.[1][2] This information is vital for optimizing dosing regimens and predicting the in vivo behavior of a therapeutic peptide.[5]

  • Structural and Conformational Analysis by NMR: The introduction of deuterium can simplify complex proton NMR spectra, aiding in the structural elucidation of peptides and their interactions with biological targets.[3][6]

Materials and Methods

Materials
Reagent Supplier Purity/Grade
Fmoc-L-Phenylalanine-d5Commercially available>98% isotopic purity
Rink Amide MBHA ResinVarious100-200 mesh, 0.4-0.8 mmol/g substitution
Fmoc-protected amino acidsVariousSynthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Various≥99%
Oxyma PureVarious≥99%
PiperidineVariousACS grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)Various99%
HPLC Grade WaterVarious
HPLC Grade Acetonitrile (ACN)Various
Solid Phase Peptide Synthesis VesselVarious
Automated or Manual Peptide SynthesizerVarious
High-Performance Liquid Chromatography (HPLC) SystemVariousWith UV detector
Mass Spectrometer (e.g., ESI-QTOF or Orbitrap)Various
Nuclear Magnetic Resonance (NMR) SpectrometerVarious≥400 MHz
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a d5-Phe Labeled Peptide

This protocol details the manual synthesis of a model tripeptide (Ala-Phe(d5)-Lys) using Fmoc/tBu chemistry. The principles can be adapted for automated synthesis and for longer, more complex peptides.[7][8][9]

2.2.1. Resin Preparation and Swelling

  • Weigh 100 mg of Rink Amide MBHA resin and place it in a 5 mL SPPS reaction vessel.

  • Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF using a filter frit.

2.2.2. Fmoc Deprotection

  • Add 2 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (2 x 2 mL) to remove all traces of piperidine.

2.2.3. Amino Acid Coupling Cycle (Example: Coupling of Fmoc-Phe(d5)-OH)

  • In a separate vial, dissolve 3 equivalents of Fmoc-L-Phenylalanine-d5, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in 1 mL of DMF.

  • Pre-activate the mixture by incubating for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (2 x 2 mL).

2.2.4. Chain Elongation

Repeat the Fmoc deprotection (2.2.2) and amino acid coupling (2.2.3) steps for each subsequent amino acid in the peptide sequence.

2.2.5. Final Deprotection and Cleavage from Resin

  • After the final amino acid coupling and subsequent washing, perform a final Fmoc deprotection as described in section 2.2.2.

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL), and then dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 2 mL of the cleavage cocktail to the dry resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Couple Fmoc-Phe(d5)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Couple Fmoc-Ala-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage 7. Cleavage & Precipitation Final_Deprotection->Cleavage Purification 8. HPLC Purification Cleavage->Purification Analysis 9. MS & NMR Analysis Purification->Analysis

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of a d5-Phe labeled peptide.

Purification and Characterization

2.3.1. HPLC Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.

  • Collect fractions corresponding to the major peptide peak.

  • Lyophilize the pure fractions to obtain the final d5-Phe labeled peptide as a white powder.

2.3.2. Mass Spectrometry (MS) Analysis

  • Dissolve a small amount of the purified peptide in an appropriate solvent for MS analysis.

  • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF).

  • Acquire the mass spectrum and compare the observed monoisotopic mass with the calculated theoretical mass of the d5-Phe labeled peptide. The expected mass will be 5 Da higher than the unlabeled analog.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, the absence of signals in the aromatic region corresponding to the phenylalanine phenyl ring confirms the successful incorporation of d5-Phe.

  • The ¹³C NMR spectrum will show characteristic shifts for the deuterated carbons.

Expected Results and Data Interpretation

Mass Spectrometry Data

The primary verification of successful d5-Phe incorporation is the mass spectrum. The observed mass should correspond to the theoretical mass of the deuterated peptide.

Peptide Theoretical Monoisotopic Mass (Da) Observed Monoisotopic Mass (Da) Mass Difference (Da)
Ala-Phe-Lys378.2267378.2265-0.0002
Ala-Phe(d5)-Lys 383.2580 383.2578 -0.0002

Structure of L-Phenylalanine-d5

Phenylalanine_d5 Phe_d5

Caption: The chemical structure of L-Phenylalanine-d5.

NMR Spectroscopy Data

The ¹H NMR spectrum provides definitive evidence of deuteration. The aromatic region of the spectrum for the unlabeled peptide will show characteristic signals for the five phenyl protons of phenylalanine. In the spectrum of the d5-Phe labeled peptide, these signals will be absent.

Applications in Research and Drug Development

The successful synthesis of d5-Phe labeled bioactive peptides opens the door to a wide range of applications:

  • Quantitative Bioanalysis: The labeled peptide can be used as an internal standard in LC-MS/MS assays to accurately quantify the unlabeled therapeutic peptide in biological samples. This is critical for preclinical and clinical pharmacokinetic studies.[1]

  • Metabolite Identification: By administering the d5-Phe labeled peptide to an in vitro or in vivo system, researchers can use mass spectrometry to detect and identify deuterated metabolites. This helps in building a comprehensive metabolic profile of the drug candidate.[1]

  • Protein Turnover Studies: Stable isotope labeling can be used to measure the synthesis and degradation rates of specific proteins, providing insights into cellular homeostasis and disease states.[10]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While this application note focuses on covalent labeling, HDX-MS is another powerful technique that utilizes deuterium to probe protein conformation and dynamics.[11][12][13]

Troubleshooting

Problem Possible Cause Solution
Incomplete CouplingInsufficient activation time or coupling reagentsIncrease coupling time, use a different coupling reagent (e.g., HATU), or double couple the amino acid.
Low Cleavage YieldIncomplete cleavage from the resinExtend the cleavage time or use a stronger cleavage cocktail (if compatible with the peptide).
Presence of Deletion SequencesIncomplete deprotection or couplingEnsure complete deprotection by monitoring with a UV detector (for Fmoc) and confirm complete coupling with a Kaiser test.
Impure Final ProductInefficient purificationOptimize the HPLC gradient and column selection. Ensure proper dissolution of the crude peptide before injection.

Conclusion

The incorporation of phenylalanine-d5 into bioactive peptides is a robust and valuable strategy for a wide range of applications in biomedical research and drug development. The detailed protocol provided in this application note, based on standard Fmoc-SPPS chemistry, offers a reliable method for synthesizing these powerful research tools. The subsequent analytical verification by mass spectrometry and NMR spectroscopy ensures the quality and isotopic integrity of the final product. By leveraging the unique properties of stable isotope-labeled peptides, researchers can gain deeper insights into the complex biological processes that govern the efficacy and safety of novel peptide therapeutics.

References

  • Bak, D. A. (1968). Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3. Canadian Journal of Chemistry, 46(6), 1053–1057.
  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Stable Isotope Labeled Peptides. Retrieved from [Link]

  • Masson, G. R., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 119(22), 12241-12276.
  • Lamarche, F., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture.
  • Tokuhisa, S., et al. (1977). [Studies on phenylalanine metabolism by use of tracer techniques.--Synthesis and physicochemical features of L-phenylalanine [arom.-d5]]. Radioisotopes, 26(9), 630-635.
  • Miller, B. F., et al. (2015). Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris Muscles. PLoS ONE, 10(3), e0119921.
  • Gauto, D. F., et al. (2019). Hydrogen/deuterium exchange mass spectrometry analysis of ribosome-nascent chain complexes to study protein biogenesis at the peptide level.
  • Wei, H., et al. (2014). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. Drug Metabolism and Disposition, 42(9), 1548–1557.
  • Claesen, J., & Burzykowski, T. (2017). Deuteros 2.0: peptide-level significance testing of data from hydrogen deuterium exchange mass spectrometry.
  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Singh, R., et al. (2021). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 26(17), 5243.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Diagnostics World. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Application of Hydrogen-Deuterium Exchange Mass Spectrometry in Proteomics. Retrieved from [Link]

  • Vu, H. M., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 116(20), 9206–9210.
  • Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]

  • Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(3), 852–860.
  • Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Method

Application Note: Precision Synthesis of Chiral Deuterated N-Boc Amino Ketones

Executive Summary The strategic incorporation of deuterium into chiral scaffolds is a pivotal technique in modern drug discovery.[1] Known as the Kinetic Isotope Effect (KIE) , replacing hydrogen with deuterium can signi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium into chiral scaffolds is a pivotal technique in modern drug discovery.[1] Known as the Kinetic Isotope Effect (KIE) , replacing hydrogen with deuterium can significantly enhance metabolic stability by slowing C-H bond cleavage (typically by Cytochrome P450 enzymes) without altering the compound's binding affinity or potency.[1]

This Application Note provides a comprehensive, modular protocol for the synthesis of chiral N-Boc amino ketones with regioselective deuterium incorporation. We focus on the Weinreb Amide route, the industry-standard method for converting protected amino acids to ketones without racemization.[1]

Key Applications
  • Metabolic Blocking: Stabilizing labile sites (e.g.,

    
    -chiral centers or alkyl side chains) against oxidative metabolism.[1]
    
  • Mechanistic Probes: Elucidating reaction mechanisms or metabolic pathways via mass spectrometry.[1]

  • Internal Standards: Creating stable isotope-labeled standards for bioanalysis.

Strategic Overview

The synthesis hinges on the N-Boc-protected Weinreb amide as a "chiral hub."[1] From this intermediate, two distinct classes of deuterated amino ketones can be accessed:

  • Type A (Side-Chain Deuteration): Introduction of a deuterated alkyl group via organometallic addition.[1]

  • Type B (

    
    -Deuteration):  Utilization of 
    
    
    
    -deuterated amino acid precursors to install deuterium at the chiral center.[1]
Workflow Visualization

DeuteratedAminoKetoneWorkflow Start Starting Material: N-Boc Amino Acid Decision Target Selection Start->Decision PathA_Step1 Path A: Side-Chain Deuteration (Standard N-Boc AA) Decision->PathA_Step1 Target: Stable Alkyl Group PathB_Step1 Path B: Chiral Center Deuteration (H/D Exchange Pre-step) Decision->PathB_Step1 Target: Stable Chiral Center Weinreb Intermediate: N-Boc Weinreb Amide PathA_Step1->Weinreb Coupling Agent (EDC/HOBt) PathB_Step1->Weinreb Retention of Stereochem Grignard_D Reaction: Add Deuterated Grignard (R-d-MgX) Weinreb->Grignard_D Path A Route Grignard_H Reaction: Add Standard Grignard (R-MgX) Weinreb->Grignard_H Path B Route Product_A Product A: Side-Chain Deuterated Amino Ketone Grignard_D->Product_A Product_B Product B: Alpha-Deuterated Amino Ketone Grignard_H->Product_B

Figure 1: Modular synthetic pathway for accessing regioselective deuterated amino ketones via the Weinreb amide intermediate.[1]

Pre-requisite: Scientific Grounding

Why the Weinreb Amide?

Direct addition of Grignard reagents to esters or acid chlorides often leads to over-addition (forming tertiary alcohols).[1] The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal ion (Mg or Li) upon nucleophilic attack.[1] This tetrahedral intermediate is stable during the reaction and only collapses to the ketone after acidic quench, preventing over-addition and preserving the


-chiral center [1].
Deuterium Source Selection
  • For Side Chains: Use commercially available deuterated alkyl halides (e.g.,

    
    , 
    
    
    
    ) to generate Grignard reagents.[1]
  • For Chiral Centers:

    
    -Deuterated amino acids must be prepared via Schiff base activation or transition-metal catalyzed exchange (e.g., Ru/C in 
    
    
    
    ) prior to Weinreb formation [2, 3].[1]

Detailed Protocols

Phase 1: Synthesis of the N-Boc Weinreb Amide

This protocol applies to both standard and


-deuterated N-Boc amino acids.[1]

Reagents:

  • N-Boc Amino Acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

  • EDC[1]·HCl (1.2 equiv)[1]

  • HOBt (1.2 equiv) or Oxyma Pure[1]

  • DIPEA (3.0 equiv)[1]

  • DCM (anhydrous, 0.2 M concentration)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the N-Boc amino acid in anhydrous DCM.
    
  • Activation: Add HOBt and EDC·HCl at 0°C. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (keep cold), sat.

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Checkpoint: Verify purity via


-NMR. For 

-deuterated substrates, ensure the

-proton signal is absent/diminished.[1]
Phase 2: Grignard Addition (Deuterium Incorporation)[1]
Option A: Synthesis of Side-Chain Deuterated Ketones

Target: Incorporating a


 or deuterated alkyl group.[1]

Preparation of Deuterated Grignard (


): 
Note: Deuterated Grignards are moisture sensitive.[1] Use oven-dried glassware.
  • Place Mg turnings (1.2 equiv) and a crystal of

    
     in a flask under Argon.
    
  • Add anhydrous

    
    .[1]
    
  • Add

    
     (1.0 equiv) dropwise.[1] Initiate reflux with a heat gun if necessary.[1] Stir until Mg is consumed.
    

Coupling Reaction:

  • Cooling: Dissolve the N-Boc Weinreb amide (from Phase 1) in anhydrous THF/Et2O (1:1) and cool to -78°C . Critical: Low temperature prevents racemization.[1]

  • Addition: Add the prepared Deuterated Grignard (3.0 equiv) dropwise over 20 minutes.

  • Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (disappearance of amide).

  • Quench: Quench carefully with 1M

    
      (preferred over HCl to protect the Boc group).[1]
    
  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Option B: Synthesis of

-Deuterated Ketones

Target: Preserving the


-D chiral center from a deuterated precursor.[1]
  • Starting Material: Use an

    
    -deuterated N-Boc amino acid (prepared via Ru-catalyzed exchange [3] or Schiff base methods [4]).[1]
    
  • Weinreb Synthesis: Follow Phase 1 exactly.

  • Grignard Addition: Follow Phase 2 (Option A) but use a non-deuterated Grignard reagent (e.g.,

    
     or 
    
    
    
    ).[1]
    • Caution: The

      
      -deuterium is slightly acidic.[1] Ensure the Grignard reagent is not in vast excess and the temperature remains strictly at -78°C to prevent enolization and "washout" of the deuterium label.[1]
      

Data Analysis & Quality Control

Quantitative Assessment Table
ParameterMethodAcceptance CriteriaNote
Chemical Purity HPLC-UV / LC-MS> 95%Check for unreacted amide.
Isotopic Enrichment

-NMR / MS
> 98% DCompare integration of residual H signal vs. internal standard.
Enantiomeric Excess (ee) Chiral HPLC> 98% eeUse chiral columns (e.g., Chiralpak AD-H).[1]
Deuterium Scrambling

-NMR
None detectedEnsure D is only at the target site.
Troubleshooting Guide
  • Issue: Loss of Chirality (Racemization). [1][2]

    • Cause: Reaction temperature rose above -20°C during Grignard addition; Over-basic conditions.[1]

    • Fix: Keep reaction at -78°C; Use

      
       as an additive to enhance Grignard reactivity at lower temps.[1]
      
  • Issue: Low Deuterium Incorporation (Option A). [1][3]

    • Cause: Moisture in the Grignard preparation.[1]

    • Fix: Flame-dry all glassware; use fresh anhydrous solvents.[1]

  • Issue: Deuterium Washout (Option B).

    • Cause: Enolization of the ketone product during workup.[1]

    • Fix: Quench with cold, dilute acid (

      
      ) and process rapidly. Avoid strong bases during purification.[1]
      

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Loh, Y. Y.; et al. (2016).[1] "Photoredox-catalyzed deuteration of alpha-amino acids". Science, 355(6327).[1] Link[1]

  • Michelotti, A.; et al. (2025).[1] "Ruthenium-catalyzed stereoselective α-deuteration of L-amino acids". Bioengineering, 12, 00916.[1][2] Link

  • Tikhonov, et al. (2024).[1] "Organocatalyzed α-Deuteration of Ketones and Bioactive Carbonyl Compounds". ChemistrySelect, 9(12).[1] Link[1]

  • Goyal, P.; et al. (2025).[1][2][4] "Organocatalyzed α-Deuteration of Ketones using D2O". ResearchGate Protocol. Link

Disclaimer: This protocol involves the use of hazardous reagents (Grignard reagents, chlorinated solvents).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Grignard addition to Boc-protected Weinreb amides

Technical Support Center: Grignard Addition to Boc-Protected Weinreb Amides Ticket System Status: [ONLINE] Current Module: Organic Synthesis / Nucleophilic Addition Subject: Troubleshooting Low Yields, Deprotection, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Addition to Boc-Protected Weinreb Amides

Ticket System Status: [ONLINE] Current Module: Organic Synthesis / Nucleophilic Addition Subject: Troubleshooting Low Yields, Deprotection, and Side Reactions

Overview: The Mechanics of the System

Welcome to the technical support center. You are likely here because your reaction—adding a Grignard reagent (


) to a Boc-protected amino Weinreb amide—failed to yield the expected ketone, or resulted in a complex mixture.

To troubleshoot effectively, we must first establish the "Normal Operating Procedure" (NOP) of this chemical system. The success of this reaction relies on the stability of the Weinreb Chelate .

System Logic (The "Why")
  • The Chelate Effect: Upon nucleophilic attack, the magnesium atom coordinates between the carbonyl oxygen and the

    
    -methoxy oxygen. This forms a stable 5-membered ring intermediate.
    
  • Kinetic Trap: This chelate prevents the collapse of the tetrahedral intermediate. Because the ketone is not formed during the reaction (only after hydrolysis), the Grignard cannot attack a second time.

  • The Proton Tax: If your Boc-protected amine has a free

    
     (e.g., secondary carbamate), it is acidic (
    
    
    
    ). The Grignard reagent (
    
    
    ) will deprotonate this before attacking the carbonyl.

Visualizing the Logic

The following diagram illustrates the successful pathway versus the common failure modes.

WeinrebMechanism cluster_0 Critical Control Point Start Boc-Weinreb Amide (Reactant) Deprotonation N-H Deprotonation (Sacrificial Step) Start->Deprotonation 1st Eq. R-MgX (Fast) Grignard Grignard Reagent (R-MgX) Chelate Stable Mg-Chelate (Intermediate) Deprotonation->Chelate 2nd Eq. R-MgX (Nucleophilic Attack) Quench Acidic Quench (H3O+) Chelate->Quench Workup Product Boc-Amino Ketone (Target) Quench->Product Mild Acid (Citric/KHSO4) Side_BocLoss Boc Cleavage (Side Product) Quench->Side_BocLoss Strong Acid (HCl/H2SO4)

Caption: The dual-pathway of Grignard consumption. Note that the first equivalent is consumed by the N-H proton, necessitating excess reagent.

Troubleshooting Guide (FAQ Format)

Issue #1: "I recovered mostly starting material, even after using 1.5 equivalents of Grignard."

Diagnosis: Stoichiometric Failure due to the "Proton Tax." Root Cause: You likely calculated stoichiometry based on the carbonyl attack alone. The amide


 on the Boc group is acidic enough to quench 1 equivalent of your Grignard reagent instantly.
Resolution: 
  • The "Sacrificial" Equivalent: You must use at least 2.5 to 3.0 equivalents of Grignard reagent.

    • 1.0 eq: Deprotonates the

      
      .
      
    • 1.0 eq: Attacks the Weinreb carbonyl.

    • 0.5-1.0 eq: Excess to drive kinetics to completion.

  • Protocol Adjustment: Add the Grignard slowly. The first equivalent will generate gas (alkane) or heat without forming product.

Issue #2: "My yield is good, but the Boc group is missing (free amine formed)."

Diagnosis: Acid-Catalyzed Deprotection during Workup. Root Cause: The Boc group is acid-labile. While stable to the base (Grignard), it is highly sensitive to the pH of your quench solution. Using 1M HCl or strong mineral acids to break the magnesium chelate often cleaves the Boc group simultaneously. Resolution:

  • Switch to Mild Acids: Do not use HCl.

  • Recommended Quench: Use 0.5M

    
     (Potassium Bisulfate)  or 10% Citric Acid . These are acidic enough to hydrolyze the N-O-Mg chelate but mild enough to preserve the tert-butyl carbamate.
    
  • Cold Quench: Perform the quench at 0°C, not room temperature.

Issue #3: "I see significant racemization of my alpha-chiral center."

Diagnosis: Base-Induced Epimerization. Root Cause: Grignard reagents are strong bases.[1][2][3] While the chelate stabilizes the intermediate, the alpha-proton (between the Boc-nitrogen and the carbonyl) is acidic. Excess Grignard or higher temperatures can remove this proton, destroying stereochemistry. Resolution:

  • Temperature Control: Run the addition at -78°C and allow it to warm only to 0°C. Do not reflux.

  • Reagent Selection: If using a simple alkyl Grignard, consider transmetallating to an organozinc or using Turbo Grignards (

    
    )  which often allow for lower temperature halogen-exchange and addition.
    
  • Additives: In some cases, adding

    
     (or using the Turbo variant) increases the electrophilicity of the carbonyl, allowing the reaction to proceed at lower temperatures where deprotonation is slower.
    
Issue #4: "I isolated a tertiary alcohol instead of the ketone."

Diagnosis: Chelate Failure (Double Addition). Root Cause: The Weinreb intermediate failed to stabilize the magnesium. This is rare but happens if:

  • The temperature was too high (chelate dissociates).

  • The quench was "inverse" or improper, creating a local excess of Grignard relative to the hydrolyzed ketone. Resolution:

  • Verify Reagents: Ensure your Weinreb amide is actually the

    
    -methoxy-
    
    
    
    -methyl species.
    
    
    -dimethyl amides do not form the chelate and will over-add.
  • Standard Quench: Pour the reaction mixture into the acid/buffer, rather than adding acid to the reaction. This ensures the pH drops rapidly, preventing the liberated ketone from reacting with residual Grignard.

Standardized Experimental Protocol

Objective: Synthesis of Boc-Amino Ketone from Boc-Weinreb Amide.

ParameterSpecificationReason
Solvent Anhydrous THF or

Grignard reagents are destroyed by moisture.
Concentration 0.1 M - 0.3 MDilution prevents exotherms and aggregation.
Stoichiometry 3.0 Equivalents Accounts for N-H deprotonation and moisture.
Temperature -78°C

0°C
Minimizes side reactions (attack on Boc, racemization).
Quench 5%

(aq)
Breaks chelate without removing Boc.

Step-by-Step Workflow:

  • Preparation: Dissolve Boc-protected Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Grignard reagent (3.0 equiv) dropwise over 20-30 minutes.

    • Note: A precipitate may form (magnesium salt of the amine); this is normal.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1-2 hours. Monitor by TLC.[4][5][6]

    • TLC Tip: The intermediate chelate is stable.[7][8] You will not see the ketone spot until you quench a TLC aliquot with acid in a separate vial.

  • Quench:

    • Prepare a beaker with excess 5% aqueous

      
        (or 10% Citric Acid) at 0°C.
      
    • Pour the reaction mixture into the stirring acidic solution.

    • Stir vigorously for 15-30 minutes to ensure the stable chelate is fully hydrolyzed.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove excess acid), then Brine. Dry over
    
    
    .

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triphosgene-Mediated Preparation of N-Carboxy Anhydrides from Boc-Amino Acids." The Journal of Organic Chemistry, 1998 , 63(23), 8432–8439. (Discusses Boc stability and urethane protection mechanisms).[9]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. (Reference for Turbo Grignard usage).

  • Comparison of Quenching Methods for Weinreb Amides. Common Organic Chemistry, "Weinreb Amide Synthesis and Reaction."

Sources

Optimization

Weinreb Amide Technical Support Center: Precision Ketone Synthesis

Status: Operational Support Tier: Senior Application Scientist Topic: Minimizing Over-Addition & Optimizing Yields in Weinreb Amide Reactions Introduction: The Chelation Guarantee Welcome to the Weinreb Amide Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Topic: Minimizing Over-Addition & Optimizing Yields in Weinreb Amide Reactions

Introduction: The Chelation Guarantee

Welcome to the Weinreb Amide Technical Support Center. You are likely here because your "guaranteed" ketone synthesis has failed, resulting in tertiary alcohols (over-addition), recovered starting material, or low yields.

The Weinreb amide (


-methoxy-

-methylamide) was designed by Steven Nahm and Steven Weinreb in 1981 to solve a single problem: The over-addition of nucleophiles to ketones.

The technology relies on a stable 5-membered cyclic chelate .[1] If you are seeing side products, this chelate is failing—either it is not forming, it is destabilizing thermally, or it is collapsing prematurely during the quench. This guide deconstructs these failure modes.

Module 1: The Mechanistic "Black Box"

To fix the reaction, you must visualize the intermediate. Unlike standard esters or acid chlorides, the Weinreb amide does not eject the leaving group immediately upon nucleophilic attack.

The Chelation Model

The metal atom (


 or 

) acts as a bridge between the carbonyl oxygen and the

-methoxy oxygen. This "locks" the tetrahedral intermediate, preventing the expulsion of the amine and the formation of the ketone while the nucleophile is still present.

WeinrebMechanism cluster_0 Reaction Flask (Anhydrous) Start Weinreb Amide (Electrophile) Chelate STABLE CHELATE (Tetrahedral Intermediate) Mg/Li 'Locked' Start->Chelate  Nucleophilic Attack   Nuc Nucleophile (R-Mg-X or R-Li) Nuc->Chelate Quench Acidic Quench (H3O+) Chelate->Quench  Stable until workup   Leak Premature Collapse (Heat/Sterics) Chelate->Leak  FAILURE MODE   Ketone Target Ketone Quench->Ketone  Hydrolysis   TertAlc Tertiary Alcohol (Over-Addition) Ketone->TertAlc  2nd Equivalent Nuc   Leak->Ketone  In-situ Ketone  

Figure 1: The Stability Pathway. The green path represents the desired reaction. The red dotted path represents the failure mode where the chelate collapses before the quench, exposing the ketone to excess nucleophile.

Module 2: Troubleshooting Guide

Scenario A: "I am seeing Tertiary Alcohols (Over-Addition)"

Diagnosis: The tetrahedral intermediate is collapsing during the reaction or during a slow quench.

Potential CauseThe FixTechnical Rationale
Temperature too high Cool to -78°C or 0°C. Do not reflux.The chelate is thermodynamically stable but kinetically sensitive. Heat promotes the ejection of the

-methoxy amine, releasing the ketone in the presence of reactive Grignard.
Improper Quench Use Inverse Quench. Pour the reaction mixture into vigorous acid/buffer.If you add acid dropwise to the reaction, you create local pockets of low pH where the ketone forms, but surrounding pockets still have active Grignard. The Grignard then attacks the fresh ketone.
Steric Hindrance Switch to Organolithium or Turbo Grignard. Bulky groups near the carbonyl can prevent the metal from bridging the two oxygens effectively, preventing the "lock."
Allylic Nucleophiles Strict -78°C & Dropwise Addition. Allylic Grignards are hyper-reactive and prone to "double addition" even with Weinreb amides due to rapid equilibrium shifts.
Scenario B: "I am recovering Starting Material (Low Conversion)"

Diagnosis: The nucleophile is being destroyed before it attacks, or the amide is enolizing.

Potential CauseThe FixTechnical Rationale
Wet Solvents Titrate Grignard & Dry THF. Grignard reagents are strong bases. They will deprotonate water faster than they attack the amide.
Enolization Use Organolithiums (-78°C) or CeCl3 additive. If the amide has acidic

-protons, the nucleophile may act as a base, forming an enolate. Upon quench, this simply reprotonates back to starting material.
"Old" Grignard Freshly prepare or titrate. Commercial Grignards degrade. A 1.0M bottle might actually be 0.4M, leading to incorrect stoichiometry.

Module 3: Optimized Protocols

Do not rely on generic procedures. Use these optimized workflows to ensure chelate stability.

Protocol 1: Synthesis of the Weinreb Amide (The Precursor)

Avoids the harsh conditions of acid chlorides.

Reagents: Carboxylic Acid (1.0 equiv), CDI (1.1 equiv),


-dimethylhydroxylamine HCl (1.1 equiv), DCM.[2][3]
  • Dissolve Carboxylic Acid in dry DCM (0.3 M).

  • Add CDI (1,1'-Carbonyldiimidazole) in one portion. Observe CO2 evolution.

  • Stir for 45 mins at RT (Activation step).

  • Add

    
    -dimethylhydroxylamine HCl  solid in one portion.
    
  • Stir 6–12 hours.

  • Workup: Wash with 1M HCl (removes imidazole), then Sat. NaHCO3, then Brine.[2][4]

    • Why this works: CDI forms an active acyl-imidazole intermediate that couples cleanly without generating acidic byproducts that degrade sensitive groups.

Protocol 2: The Nucleophilic Addition (The Critical Step)

Designed to prevent over-addition via "Inverse Quench".

Reagents: Weinreb Amide (1.0 equiv), Grignard Reagent (1.2–1.5 equiv), dry THF.

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Dissolution: Dissolve Weinreb Amide in THF (0.2 M) and cool to -78°C (dry ice/acetone).

    • Note: For simple alkyl chains, 0°C is acceptable. For valuable intermediates, use -78°C.

  • Addition: Add Grignard reagent dropwise over 20 minutes.

    • Visual Cue: Solution often turns yellow/orange.

  • Incubation: Stir at -78°C for 1 hour. Do not warm to RT unless TLC shows no conversion.

  • The Inverse Quench (CRITICAL):

    • Prepare a separate beaker with excess 1M HCl (or Sat. NH4Cl for acid-sensitive substrates) at 0°C.

    • Cannulate or quickly pour the cold reaction mixture into the stirring acid.

    • Result: The chelate is protonated instantly across the entire bulk, releasing the ketone without exposing it to residual Grignard.

Module 4: Decision Support (Visual Logic)

Use this flow to determine your next experimental move.

TroubleshootingTree Start Analyze Reaction Outcome Outcome What is the major impurity? Start->Outcome TertAlc Tertiary Alcohol (Over-Addition) Outcome->TertAlc  Double Addition   SM Recovered Starting Material Outcome->SM  No Reaction   LowYield Low Yield / Messy Outcome->LowYield  Decomposition   Sol1 Decrease Temp (-78°C) Use Inverse Quench TertAlc->Sol1 Sol2 Dry Solvents Titrate Grignard SM->Sol2  Wet/Old Reagents   Sol3 Check for Enolization (Add CeCl3) SM->Sol3  Acidic Alpha-H   Sol4 Check Amide Synthesis (Is it pure?) LowYield->Sol4

Figure 2: Diagnostic logic tree for Weinreb Amide failures.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use organolithiums instead of Grignards? A: Yes. Organolithiums are more reactive and less prone to steric hindrance. However, they are also more basic, increasing the risk of enolization (stripping a proton) rather than nucleophilic attack. If using R-Li, strict -78°C control is mandatory.[5]

Q: Why is my yield low even though the starting material is gone? A: You likely have enolization . If your Weinreb amide has protons on the alpha-carbon, the Grignard may act as a base.

  • Test: Quench with

    
    . If you see deuterium incorporation in the recovered starting material by NMR, enolization is the culprit.
    
  • Fix: Use a non-enolizable nucleophile or add anhydrous Cerium Chloride (

    
    ) to promote nucleophilic attack over deprotonation.
    

Q: Can I reduce a Weinreb amide to an Aldehyde? A: Yes. Use DIBAL-H (Diisobutylaluminum hydride) or LAH (Lithium Aluminum Hydride). The mechanism is identical: the aluminum chelates the oxygens, forming a stable intermediate that releases the aldehyde only upon hydrolysis.

Q: I need to make a Weinreb amide from an ester. Do I need to hydrolyze it first? A: No. You can use AlMe3 (Trimethylaluminum) or


 with 

-dimethylhydroxylamine HCl to directly convert esters to Weinreb amides. Warning: AlMe3 is pyrophoric; handle with extreme care.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4][6][7][8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[6][7] [6][8]

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

  • Murphy, G. K. et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution." ACS Omega, 2022 .

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Phenylalanine-d5 Weinreb Amide

Executive Summary This technical guide provides a definitive analysis of the fragmentation patterns of L-Phenylalanine-d5 Weinreb Amide (d5-Phe-WA) compared to its non-deuterated counterpart (d0-Phe-WA). Weinreb amides (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the fragmentation patterns of L-Phenylalanine-d5 Weinreb Amide (d5-Phe-WA) compared to its non-deuterated counterpart (d0-Phe-WA).

Weinreb amides (


-methoxy-

-methylamides) are critical synthetic intermediates for preventing over-addition of nucleophiles. In pharmacokinetic (PK) and metabolic flux studies, the d5-isotopologue serves as an essential internal standard. This guide delineates the specific mass spectral shifts caused by the deuterium labeling on the phenyl ring, providing a self-validating system for identifying this molecule in complex biological matrices.

Key Technical Insight: The d5-labeling on the aromatic ring creates a distinct


 Da mass shift in the Tropylium  and Immonium  ion series, while leaving the Weinreb-specific neutral loss fragments structurally identical but mass-shifted in the parent ion.

Structural & Mechanistic Analysis

To interpret the mass spectrum accurately, one must understand the three distinct zones of the molecule: the Weinreb Amide Terminus , the Alpha-Carbon Backbone , and the Aromatic Side Chain .

The Deuterium Effect (d5)

The deuterium labels are located on the phenyl ring (


). This placement is strategic because it is metabolically stable against backbone hydrolysis, ensuring the label tracks the amino acid core.
  • d0-Phe-WA Monoisotopic Mass: 208.12 Da (

    
    )
    
  • d5-Phe-WA Monoisotopic Mass: 213.15 Da (

    
    )
    
Fragmentation Pathways

In Electrospray Ionization (ESI+), the molecule protonates primarily on the amide nitrogen or the alpha-amine. Collision-Induced Dissociation (CID) drives three primary pathways:

  • Pathway A: Weinreb Elimination (Formation of Acylium Ion) The weakest bond in the activated complex is often the amide

    
     bond. Cleavage expels the stable neutral species 
    
    
    
    -methoxy-
    
    
    -methylamine (
    
    
    , 61 Da), leaving the acylium ion.
    • Diagnostic Value: Confirms the integrity of the amino acid backbone.

  • Pathway B: Immonium Ion Formation Common to all amino acids, the loss of the carbonyl-amide group (

    
    ) generates the immonium ion (
    
    
    
    ).
    • Diagnostic Value: High-intensity ion useful for precursor ion scanning.

  • Pathway C: Tropylium Ion Formation The benzyl side chain rearranges to the highly stable, aromatic tropylium cation (

    
    ).
    
    • Diagnostic Value: The definitive marker for the phenylalanine substructure.

Comparative Data: d0 vs. d5

The following table summarizes the theoretical and observed


 transitions. This data serves as the Pass/Fail criteria  for validating the synthesis or detection of the d5-standard.
Fragment IdentityStructured0

(Light)
d5

(Heavy)

Mass
Interpretation
Precursor Ion

209.1 214.1 +5.0Intact Protonated Molecule
Acylium Ion

148.1 153.1 +5.0Loss of Weinreb Amine (61 Da)
Immonium Ion

120.1 125.1 +5.0Characteristic Amino Acid Core
Tropylium Ion

91.1 96.1 +5.0Critical: Ring Integrity Marker
Phenyl Ion

77.1 82.1 +5.0High Energy Fragment
Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its fragments.

FragmentationPathway Precursor d5-Phe-Weinreb Amide [M+H]+ m/z 214 Acylium Acylium Ion (Backbone Intact) m/z 153 Precursor->Acylium Neutral Loss: N-methoxy-N-methylamine (-61 Da) Immonium Immonium Ion (Side Chain + Amine) m/z 125 Precursor->Immonium Loss of Carbonyl + Weinreb Group Tropylium Tropylium Ion (Aromatic Ring) m/z 96 Precursor->Tropylium Direct Rearrangement Immonium->Tropylium Inductive Cleavage

Caption: Figure 1.[1] CID Fragmentation Pathway of Phenylalanine-d5 Weinreb Amide showing the origin of diagnostic ions.

Experimental Protocol

To ensure reproducibility, the following synthesis and acquisition parameters are recommended. This protocol minimizes racemization and maximizes yield.

Synthesis Workflow (Self-Validating)

The synthesis utilizes T3P or EDC coupling to attach the Weinreb salt to the Boc-protected d5-Phenylalanine, followed by deprotection.

SynthesisWorkflow Step1 1. Activation Boc-Phe-d5 + EDC/HOBt (0°C, DCM) Step2 2. Coupling Add HN(OMe)Me·HCl + NMM (Base) Step1->Step2 Step3 3. Workup Acid/Base Wash (Remove unreacted amine) Step2->Step3 Step4 4. Deprotection TFA/DCM (1:1) (Remove Boc) Step3->Step4 Step5 5. Validation MS Analysis (Check m/z 214) Step4->Step5

Caption: Figure 2. Synthesis and Validation Workflow for d5-Phe-Weinreb Amide.

Mass Spectrometry Acquisition Parameters

Instrument: Q-TOF or Triple Quadrupole (QqQ) Ionization: Electrospray Ionization (ESI), Positive Mode

  • Infusion: Dissolve standard in 50:50 MeCN:H2O + 0.1% Formic Acid. Infuse at 10 µL/min.

  • Source Voltage: 3.5 kV (ESI+).

  • Cone Voltage: 30 V (Optimized for precursor transmission).

  • Collision Energy (CE):

    • Low (10-15 eV): Favors Acylium ion (

      
       153).
      
    • Medium (20-30 eV): Favors Immonium ion (

      
       125).
      
    • High (>35 eV): Favors Tropylium ion (

      
       96).
      

Validation Step: If you observe a peak at


 91 instead of 96, your standard has undergone H/D exchange or is contaminated with non-deuterated phenylalanine.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Harrison, A. G. (2002).[3] "Effect of phenylalanine on the fragmentation of deprotonated peptides". Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.[3]

  • NIST Chemistry WebBook. "Phenylalanine Mass Spectrum". National Institute of Standards and Technology.

  • Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676-678.

Sources

Comparative

Isotopic Purity Verification of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide: A Comparative Technical Guide

Executive Summary N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a specialized stable isotope-labeled intermediate, primarily functioning as a Weinreb amide precursor for synthesizing deuterated ketones or aldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a specialized stable isotope-labeled intermediate, primarily functioning as a Weinreb amide precursor for synthesizing deuterated ketones or aldehydes in drug discovery. Its value lies in the integrity of the d5-phenyl ring (five deuterium atoms on the aromatic ring).

In quantitative proteomics and pharmacokinetic (PK) studies, "isotopic purity" is often conflated with "chemical purity." This guide distinguishes the two and provides a validated workflow for verifying deuterium enrichment using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

Part 1: The Comparative Analysis

The Challenge: D-Enrichment vs. Isotopologue Distribution

A common misconception is that a "99% deuterated" reagent yields a single mass species. In reality, synthesis yields a statistical distribution of isotopologues (d0, d1, d2... d5).

  • Chemical Purity: Absence of side products (e.g., des-Boc, des-methyl).

  • Isotopic Purity: The ratio of the desired d5 species to the total isotopologue population.

Method A: High-Resolution Mass Spectrometry (HRMS)

Status: The Gold Standard for Isotopologue Distribution. HRMS (Orbitrap or Q-TOF) is the only method capable of resolving the specific distribution of d4, d3, and d0 contaminants, which is critical for preventing "cross-talk" in mass-spec based quantitation assays.

  • Mechanism: Separates ions based on mass-to-charge ratio (

    
    ). The d5 analog will show a mass shift of +5.031 Da compared to the unlabeled standard.
    
  • Pros: Extreme sensitivity (picomolar range); resolves individual isotopologues.

  • Cons: Requires deconvolution software to account for natural abundance

    
    C and 
    
    
    
    N, which can overlap with deuterium peaks.
Method B: H Quantitative NMR (qNMR)

Status: The Structural Validator. Proton NMR is used to confirm the absence of signals. Since deuterium is "silent" in


H NMR, the aromatic region (typically 7.1–7.4 ppm) should be a flat baseline.
  • Mechanism: Quantifies residual protium (

    
    H) remaining on the phenyl ring against an internal standard.
    
  • Pros: Non-destructive; confirms positional integrity (ensures D is on the ring, not scrambled).

  • Cons: Lower sensitivity (limit of detection ~0.1% residual H); cannot easily distinguish between a d4 molecule (1H on ring) and a d0 molecule (5H on ring) without complex math.

Comparative Data Matrix
FeatureHRMS (Orbitrap/Q-TOF)

H qNMR (600 MHz+)
Low-Res MS (Quadrupole)
Primary Output Isotopologue Distribution (d5 vs d4/d3)Residual Protium %Nominal Mass Confirmation
Sensitivity High (ng scale)Low (mg scale required)Medium
Precision

0.01% Enrichment

0.5% Enrichment
N/A (Qualitative only)
Structural Insight Low (fragmentation required)High (regiospecificity)Low
Throughput High (LC-MS < 10 min)Medium (10-60 min scans)High
Cost per Run HighMediumLow

Part 2: Experimental Protocols

Protocol 1: HRMS Isotopologue Deconvolution

Objective: Determine the exact percentage of the d5 species.

  • Sample Preparation:

    • Dissolve 0.1 mg of the analyte in 1 mL of LC-MS grade Methanol.

    • Dilute to 1 µM concentration to avoid detector saturation (which skews isotopic ratios).

  • Instrument Parameters (Orbitrap Example):

    • Ionization: ESI Positive Mode.

    • Resolution: Set to >60,000 (FWHM) to resolve

      
      C isotopes from Deuterium peaks if necessary (though mass difference is large).
      
    • Scan Range:

      
       200–500 (Target parent ion 
      
      
      
      or
      
      
      ).
  • Data Analysis (The Critical Step):

    • Do not rely on simple peak height.

    • Use deconvolution software (e.g., Xcalibur or open-source tools like pyOpenMS).

    • Calculation:

      
      
      
    • Note: Correct for the natural abundance of

      
      C contributions from the Boc and Weinreb groups.
      
Protocol 2: Differential H qNMR

Objective: Confirm the deuterium is located specifically on the phenyl ring.

  • Internal Standard Selection:

    • Use Maleic Acid or Dimethyl Sulfone (traceable purity). These have sharp singlets that do not overlap with the Boc (~1.4 ppm) or Weinreb (~3.2/3.7 ppm) signals.

  • Sample Prep:

    • Weigh 10 mg of Analyte and 5 mg of Standard (precision

      
      0.01 mg) into a vial.
      
    • Dissolve in CDCl

      
       (99.8% D).
      
  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full quantitative recovery.
    • Scans: Minimum 64 scans for S/N ratio.

  • Integration Logic:

    • Integrate the Internal Standard peak (set to defined value).

    • Integrate the Aromatic Region (7.1–7.4 ppm) .

    • Pass Criteria: The integral of the aromatic region should be

      
       of the theoretical value of a non-deuterated standard.
      

Part 3: Visualizations & Workflows

Workflow 1: The Verification Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a batch based on the intended application (e.g., Clinical vs. R&D).

VerificationWorkflow Start Crude Synthesized Product ChemPurity Step 1: Chemical Purity (HPLC-UV) Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 IsoPurity Step 2: Isotopic Purity (HRMS + qNMR) Decision1->IsoPurity Yes Reprocess Repurify or Downgrade to R&D Decision1->Reprocess No NMR_Path qNMR Analysis (Positional Check) IsoPurity->NMR_Path MS_Path HRMS Analysis (Isotopologue Check) IsoPurity->MS_Path Calc Calculate Atom % Excess (APE) NMR_Path->Calc MS_Path->Calc FinalDecision Isotopic Enrichment > 99.0%? Calc->FinalDecision Release Release for Clinical/PK Use FinalDecision->Release Yes FinalDecision->Reprocess No

Figure 1: Integrated workflow for verifying chemical and isotopic purity prior to release.

Workflow 2: Mass Spectrometry Isotopologue Logic

This diagram details how HRMS data is processed to distinguish between chemical impurities and isotopic variance.

MS_Logic Input Raw HRMS Spectrum (m/z) Deconv Deconvolution Algorithm (Remove 13C/15N natural abundance) Input->Deconv Binning Isotopologue Binning Deconv->Binning D5 d5 Peak (Target) Binning->D5 D4 d4 Peak (Incomplete Reaction) Binning->D4 D0 d0 Peak (Contamination) Binning->D0 Result Calculate Enrichment Ratio D5 / (D0+D1...D5) D5->Result D4->Result D0->Result

Figure 2: Computational logic for separating isotopologues from natural abundance isotopes in HRMS data.

References

  • RSC Analytical Methods. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Royal Society of Chemistry.

  • Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal." Org. Synth. 2017, 94, 372-387.[2]

  • National Institutes of Health (NIH). "Deconvolution of Overlapping Isotopic Clusters Improves Quantification of Stable Isotope-Labeled Peptides." PubMed Central.

  • ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques."

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of N-Methoxy-N-Methyl Amides (Weinreb Amides)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Stability and Reactivity of Weinreb Amides The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, holds a privileged po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stability and Reactivity of Weinreb Amides

The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, holds a privileged position in modern organic synthesis. Its utility stems from a unique balance of stability and reactivity; it is robust enough to withstand many reaction conditions, yet readily reacts with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated intermediate. Understanding the structural and electronic properties of the Weinreb amide is crucial for its effective application, and Infrared (IR) spectroscopy provides a powerful, non-destructive method for its characterization.

This guide offers an in-depth analysis of the characteristic IR absorption peaks of the Weinreb amide functional group. We will present a comparative analysis with other common carbonyl-containing functional groups, supported by experimental data, to provide a clear framework for spectral interpretation.

The Vibrational Fingerprint: Understanding the Key IR Absorptions

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For the N-methoxy-N-methyl amide, the most diagnostic peaks are associated with the carbonyl group (C=O), the carbon-nitrogen bond (C-N), the nitrogen-oxygen bond (N-O), and the methyl groups attached to nitrogen and oxygen.

The Carbonyl (C=O) Stretch: A Tale of Two Effects

The carbonyl stretching vibration is one of the most intense and informative peaks in an IR spectrum.[1] Its position is highly sensitive to the electronic environment of the C=O bond. In amides, two primary electronic effects are at play: resonance and the inductive effect.

  • Resonance: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, as depicted in the resonance structure below. This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone.[2][3]

  • Inductive Effect: Electronegative atoms attached to the carbonyl carbon can withdraw electron density through the sigma bond network, which strengthens the C=O bond and increases its stretching frequency.

In the case of a Weinreb amide, the nitrogen atom's lone pair participates in resonance, which tends to lower the C=O frequency. However, the adjacent electronegative methoxy group (-OCH₃) on the nitrogen also exerts an inductive effect. The balance of these forces results in a characteristic C=O stretching frequency.

For N-methoxy-N-methyl amides, the carbonyl stretch, often referred to as the Amide I band , typically appears in the range of 1660-1680 cm⁻¹ .[2][4] This is at a slightly higher frequency than typical tertiary amides, which lack the electronegative oxygen on the nitrogen and generally absorb around 1630-1680 cm⁻¹.[5]

Caption: Resonance delocalization in the Weinreb amide functional group.

Comparative Spectral Analysis

To truly appreciate the diagnostic power of these IR peaks, it is essential to compare the spectrum of a Weinreb amide with those of other common carbonyl compounds.

Functional GroupExample CompoundC=O Stretch (cm⁻¹)Key Distinguishing Features & Notes
Weinreb Amide N-methoxy-N-methylbenzamide~1665No N-H stretches. C=O frequency is slightly higher than other tertiary amides due to the inductive effect of the N-O bond.[6]
Primary Amide Benzamide~1656Two N-H stretching bands around 3370 and 3170 cm⁻¹. Also shows an N-H bending (Amide II) band around 1620-1650 cm⁻¹.[2]
Secondary Amide N-Methylbenzamide~1641One N-H stretching band around 3370-3170 cm⁻¹. A strong N-H bending (Amide II) band is present around 1515-1570 cm⁻¹.[2][7]
Tertiary Amide N,N-Dimethylacetamide~1647No N-H stretches. C=O frequency is in a similar range to secondary amides but lacks the Amide II band.[8][9]
Ester Methyl Benzoate~1724C=O stretch is at a significantly higher frequency than amides due to the stronger inductive effect of the ester oxygen and less effective resonance. Also shows a strong C-O stretch.
Ketone Acetophenone~1685C=O stretch is generally at a lower frequency than esters but higher than amides. The exact position is sensitive to conjugation.

Note: The exact peak positions can vary depending on the physical state of the sample (solid, liquid, or in solution), solvent polarity, and conjugation.

Beyond the Carbonyl: Other Important Vibrations

While the Amide I band is the most prominent, other vibrations contribute to the full spectral picture of a Weinreb amide:

  • C-N Stretch: The carbon-nitrogen bond in amides has partial double bond character due to resonance, making it stronger than a typical C-N single bond. This vibration often couples with other modes and can be found in the fingerprint region.

  • N-O Stretch: The nitrogen-oxygen single bond stretch is expected to appear in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • CH₃ Stretches and Bends: The symmetric and asymmetric stretching vibrations of the N-CH₃ and O-CH₃ groups will be visible in the C-H stretching region (2800-3000 cm⁻¹). Specific bending vibrations for these methyl groups can also be observed in the fingerprint region, around 1450 cm⁻¹.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized protocol for obtaining an FTIR spectrum of a liquid Weinreb amide using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Caption: A typical workflow for ATR-FTIR analysis of a liquid sample.

Objective: To obtain a clean, interpretable infrared spectrum of a liquid N-methoxy-N-methyl amide sample.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Liquid Weinreb amide sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (like isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.[11]

  • Background Measurement:

    • With the clean, empty ATR crystal, acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.[12]

  • Sample Application:

    • Place a small drop of the liquid Weinreb amide sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[13]

  • Spectrum Acquisition:

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[11]

  • Data Processing and Interpretation:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Use the software tools to label the wavenumbers of the significant peaks.

    • Compare the observed peak positions with the expected values for the Weinreb amide and other potential functional groups. Pay close attention to the C=O stretch in the 1660-1680 cm⁻¹ region and the absence of N-H stretches above 3000 cm⁻¹.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal and press arm with a solvent and lint-free wipes to prepare the instrument for the next user.[13]

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and reliable identification of the N-methoxy-N-methyl amide functional group. The characteristic Amide I (C=O) band, appearing in the 1660-1680 cm⁻¹ range, serves as a primary diagnostic peak. When considered in conjunction with the absence of N-H stretching vibrations and compared against the spectral features of other amides, esters, and ketones, IR spectroscopy provides unambiguous structural confirmation. This guide provides the foundational knowledge and practical framework for researchers to confidently utilize IR spectroscopy in the synthesis and analysis of molecules containing the versatile Weinreb amide.

References

  • Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B - Figshare. Available at: [Link]

  • N-Methoxy-N-methylbenzamide | C9H11NO2. PubChem. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at: [Link]

  • N,N-Dimethylacetamide. NIST WebBook. Available at: [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]

  • Infrared studies of some N-methylacetamide complexes. Canadian Science Publishing. Available at: [Link]

  • 4-methoxy-N-methylbenzamide | C9H11NO2. PubChem. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. University of California, Los Angeles. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • 4-Methoxy-N-methylbenzylamine. SpectraBase. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. Available at: [Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. SAS. Available at: [Link]

  • Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide: Proper Disposal Procedures

Executive Summary & Compound Profile N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a specialized, high-value intermediate used primarily in the synthesis of Stable Isotope Labeled (SIL) internal standards for mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a specialized, high-value intermediate used primarily in the synthesis of Stable Isotope Labeled (SIL) internal standards for mass spectrometry.

Effective disposal of this compound requires a dual-focus approach: Chemical Safety (managing the Weinreb amide and Boc functionalities) and Inventory Control (accounting for the high-value deuterated isotope).

Compound Attribute Technical Detail
Functional Groups (1) N-tert-Butoxycarbonyl (Boc): Acid-labile protecting group.(2) N-methoxy-N-methyl amide (Weinreb): Acylating agent.(3) Phenyl-d5: Stable isotope label (Non-radioactive).[1][2]
Physical State Typically an off-white to white crystalline solid.
Primary Hazard Skin/Eye Irritant; Potential release of N,O-dimethylhydroxylamine upon hydrolysis.
Disposal Method High-Temperature Incineration (Destructive oxidation).
Risk Assessment & Chemical Behavior

Before disposal, you must understand the "why" behind the protocol. This compound is not P-listed (acutely toxic) under RCRA, but it must be treated as Hazardous Chemical Waste due to its synthetic reactivity.

  • Weinreb Amide Stability: The N-methoxy-N-methyl amide bond is thermodynamically stable under neutral conditions but can hydrolyze in strong acids or bases to release N,O-dimethylhydroxylamine (a toxic irritant) and the corresponding carboxylic acid. Do not mix with strong acids in the waste stream.

  • Deuterium (d5) Labeling: The presence of deuterium (

    
    H) does not  make the compound radioactive. It is a stable isotope. However, it represents a significant sunk cost.
    
    • Protocol Check: Verify with the Principal Investigator (PI) that the material is truly waste and not recoverable for future synthesis.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Validation (The Self-Validating System)
  • Step 1.1: Confirm the container is labeled "Non-Radioactive." (Prevents rejection by waste handlers who confuse stable isotopes with radioisotopes).

  • Step 1.2: Check pH if the material is in solution. Ensure pH is between 5–9 to prevent hydrolysis of the Weinreb amide or deprotection of the Boc group inside the waste drum.

Phase 2: Waste Stream Segregation

Scenario A: Pure Solid Substance (Expired/Degraded)

  • Primary Containment: Keep the substance in its original glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock style).

  • Binning: Discard into the Solid Hazardous Waste drum (typically blue or black barrel).

    • Note: Do not bulk-dump loose powder into the drum to avoid dust generation.

Scenario B: Solvated Reaction Mixture

  • Quenching: If the compound is part of a reaction mix (e.g., with Grignard reagents or Lithium Aluminum Hydride), quench the reaction fully (usually with saturated NH

    
    Cl or Rochelle salt) before declaring it waste.
    
  • Solvent Check:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Ethyl Acetate/Methanol/THF

      
      Non-Halogenated Organic Waste Stream .
      
  • Containerization: Transfer to a chemically resistant HDPE waste carboy. Leave 10% headspace.

Phase 3: Labeling & Documentation

Generate a waste tag with the following specifics. Do not use generic names like "Organic Waste."

  • Chemical Name: N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

  • Hazards: Irritant, Organic

  • Constituents: 100% (if solid), or trace amount + Solvent Name (if liquid).

Decision Logic Diagram (Workflow)

The following diagram illustrates the decision matrix for disposing of this specific intermediate.

DisposalWorkflow Figure 1: Decision matrix for segregating Weinreb amide intermediates based on physical state and solvent composition. Start Start: N-Boc-Weinreb-d5 Waste IsSolid Is the material a Solid or Liquid? Start->IsSolid SolidPath Solid (Pure/Expired) IsSolid->SolidPath Solid LiquidPath Liquid (Reaction/Solution) IsSolid->LiquidPath Liquid Bagging Double Bag in Polyethylene (Keep in Vial) SolidPath->Bagging SolidBin Solid Hazardous Waste Drum (Incineration) Bagging->SolidBin QuenchCheck Is it Reactive? (e.g. unquenched Grignard) LiquidPath->QuenchCheck QuenchAction Quench (Sat. NH4Cl) & Separate Layers QuenchCheck->QuenchAction Yes (Reactive) SolventType Identify Solvent Base QuenchCheck->SolventType No (Stable) QuenchAction->SolventType HaloBin Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventType->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste Carboy (e.g., THF, EtOAc, MeOH) SolventType->NonHaloBin No Halogens

Regulatory & Compliance Data

Use the following data for completing internal hazardous waste manifests.

ParameterClassification / CodeRationale
RCRA Status Non-Listed Hazardous WasteNot specifically listed on F, K, P, or U lists [1].
DOT Hazard Class Class 9 (Miscellaneous) or Not RegulatedDepends on quantity/form; usually unregulated in small research vials.
Waste Code (Proxy) D001 (Ignitable)Only if dissolved in flammable solvents.
Waste Code (Solid) State-Specific (e.g., CA "Non-RCRA Haz")If pure solid, often classified under general organic toxicity.
Disposal Method Code H040 (Incineration)High-temperature thermal destruction is required for complex organics [2].
References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologial Wastes. (40 CFR Part 261).[3][4][5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Hazardous Waste.[7] (40 CFR Part 268).[7] [Link]

  • American Chemical Society (ACS). Weinreb Amides: Synthetic Utility and Safety. [Link]

Sources

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